molecular formula C6H12N2O4Se B1681616 3,3'-Selenobisalanine CAS No. 25480-40-4

3,3'-Selenobisalanine

Cat. No.: B1681616
CAS No.: 25480-40-4
M. Wt: 255.14 g/mol
InChI Key: AKHDCUIIFPFSCM-IMJSIDKUSA-N
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Description

3,3'-Selenobisalanine is a selenium-containing amino acid derivative, structurally characterized by two alanine residues linked via a selenium atom. While its exact biological role remains under investigation, it has been identified as a degradation product of selenocysteine in aqueous solutions, suggesting a role in selenium metabolism or stabilization .

Properties

CAS No.

25480-40-4

Molecular Formula

C6H12N2O4Se

Molecular Weight

255.14 g/mol

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]selanylpropanoic acid

InChI

InChI=1S/C6H12N2O4Se/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

AKHDCUIIFPFSCM-IMJSIDKUSA-N

SMILES

C(C(C(=O)O)N)[Se]CC(C(=O)O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se]C[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)[Se]CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,3'-selenobisalanine
selenolanthionine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Structure Highlights Biological Role/Effect Stability/Formation Key Applications References
This compound Two alanines linked via selenium Selenium metabolism, degradation product Formed from selenocysteine in aqueous media Selenium biochemistry research
Selenocystine Diselenide (Se–Se) bond Redox regulation, selenium recycling Degrades from selenocysteine Antioxidant studies
L-BMAA hydrochloride Non-proteinogenic amino acid Neurotoxin (ALS, neurodegeneration) Stable in solution Toxicology research
β-Chloro-L-alanine Chlorinated alanine derivative Enzyme inhibitor (antibacterial) Stable under controlled conditions Antimicrobial drug development

Research Findings and Implications

  • Degradation Pathways: Evidence indicates that this compound forms alongside selenocystine and selenocystathionine during selenocysteine breakdown, suggesting interconnected selenium metabolic routes .
  • Structural Insights: The selenium bridge in this compound may confer unique redox properties compared to sulfur or diselenide bonds in analogs like cystine or selenocystine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Selenobisalanine
Reactant of Route 2
3,3'-Selenobisalanine

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